molecular formula C16H22O6S B13827845 (6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Cat. No.: B13827845
M. Wt: 342.4 g/mol
InChI Key: MBJNBNGPOLEMKC-LLYXICNESA-N
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Description

The compound (6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high purity and yield. The process is optimized to minimize costs and environmental impact, often utilizing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The methoxyphenyl group can be reduced to form phenols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phenols, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.

Industry

In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

  • (6S,8aR)-6-methylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
  • (6S,8aR)-6-ethylsulfanyl-2-(4-hydroxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Uniqueness

The uniqueness of (6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol lies in its specific combination of functional groups and stereochemistry. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22O6S

Molecular Weight

342.4 g/mol

IUPAC Name

(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C16H22O6S/c1-3-23-16-13(18)12(17)14-11(21-16)8-20-15(22-14)9-4-6-10(19-2)7-5-9/h4-7,11-18H,3,8H2,1-2H3/t11?,12?,13?,14-,15?,16-/m0/s1

InChI Key

MBJNBNGPOLEMKC-LLYXICNESA-N

Isomeric SMILES

CCS[C@H]1C(C([C@@H]2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=C(C=C3)OC)O)O

Origin of Product

United States

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